molecular formula C11H20O2Si B8566651 5-[tert-butyl(dimethyl)silyl]oxypent-3-yn-2-one

5-[tert-butyl(dimethyl)silyl]oxypent-3-yn-2-one

Cat. No.: B8566651
M. Wt: 212.36 g/mol
InChI Key: OGOAKANIFXVUAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[tert-butyl(dimethyl)silyl]oxypent-3-yn-2-one is an organic compound that features a tert-butyldimethylsilyl (TBDMS) protecting group attached to a pentynone backbone. This compound is often used in organic synthesis due to its stability and reactivity, particularly in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[tert-butyl(dimethyl)silyl]oxypent-3-yn-2-one typically involves the protection of a hydroxyl group with a tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature. The resulting silyl ether is then subjected to further reactions to introduce the alkyne and ketone functionalities .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the production rate .

Chemical Reactions Analysis

Types of Reactions

5-[tert-butyl(dimethyl)silyl]oxypent-3-yn-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-[tert-butyl(dimethyl)silyl]oxypent-3-yn-2-one is widely used in scientific research due to its versatility:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

    Biology: Employed in the synthesis of bioactive molecules and natural products.

    Medicine: Utilized in the development of pharmaceuticals, especially in the synthesis of intermediates for drug candidates.

    Industry: Applied in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-[tert-butyl(dimethyl)silyl]oxypent-3-yn-2-one involves its ability to act as a protecting group for hydroxyl functionalities, thereby preventing unwanted side reactions during synthetic procedures. The tert-butyldimethylsilyl group can be selectively removed under mild conditions, allowing for further functionalization of the molecule. This compound also participates in various organic reactions, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[tert-butyl(dimethyl)silyl]oxypent-3-yn-2-one is unique due to its combination of an alkyne and ketone functionality, which provides a versatile platform for further chemical modifications. The presence of the tert-butyldimethylsilyl group enhances its stability and makes it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C11H20O2Si

Molecular Weight

212.36 g/mol

IUPAC Name

5-[tert-butyl(dimethyl)silyl]oxypent-3-yn-2-one

InChI

InChI=1S/C11H20O2Si/c1-10(12)8-7-9-13-14(5,6)11(2,3)4/h9H2,1-6H3

InChI Key

OGOAKANIFXVUAJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C#CCO[Si](C)(C)C(C)(C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a −40° C. solution of tert-butyl(dimethyl)(prop-2-yn-1-yloxy)silane (1.70 g, 10 mmol) in THF (6 mL) was added iPrMgCl.LiCl (8.46 mL, 11 mmol) dropwise keeping the internal temperature below −20° C. A solution of the N-methoxy-N-methylacetamide (1.13 g, 11.0 mmol) in THF (4 mL) was cooled to −10° C. and the alkyne solution was added to the Weinreb amide solution via cannula. The reaction mixture was stirred at −10° C. for 10 minutes. The reaction mixture was poured into a mixture of saturated NH4Cl and ice. The aqueous layer was extracted with EtOAc. The organic layer was washed with brine, dried with Mg2SO4, filtered, then concentrated under vacuum to give 5-{[tert-butyl(dimethyl)silyl]oxy}pent-3-yn-2-one (Cpd G, 1.5 g, 64%) as an oil.
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1.7 g
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6 mL
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8.46 mL
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1.13 g
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4 mL
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Weinreb amide
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a solution of tert-butyldimethyl(prop-2-yn-1-yloxy)silane (15.1 g, 88.3%) in THF (300 mL), n-BuLi (67 mL, 105.9 mmol, 1.6 N in hexane) was added slowly at −78° C. After the addition was complete, the temperature was increased slowly to 10° C. over a period of 2 h. The reaction mixture was cooled again to −78° C. and BF3.OEt2 (14 mL, 105.9 mmol) added slowly and reaction mixture stirred at this temperature for 5 min. Acetic anhydride (11 mL, 115.6 mmol) was slowly added and the reaction was continued while temperature was allowed to rise to room temperature over a period of 2 h. After this time, reaction mass was quenched with 1N NaOH till pH 7-8 and biphasic solution was extracted with ethyl acetate. The organic layer was concentrated to obtain crude material which was further purified by column chromatography over silica gel to yield 5-((tert-butyldimethylsilyl)oxy)pent-3-yn-2-one (9.2 g, 52.6%).
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15.1 g
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67 mL
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300 mL
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14 mL
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11 mL
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